molecular formula HNCO<br>CHNO B1199962 Isocyanic acid CAS No. 75-13-8

Isocyanic acid

Cat. No. B1199962
CAS RN: 75-13-8
M. Wt: 43.025 g/mol
InChI Key: OWIKHYCFFJSOEH-UHFFFAOYSA-N
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Description

Synthesis Analysis

Isocyanic acid can be synthesized through several methods. A common approach involves the reaction of potassium or sodium cyanate (KOCN or NaOCN) with stearic or oxalic acid, yielding HNCO in good yield. This method provides pure this compound suitable for further applications (Fischer, G., Geith, J., Klapötke, T., & Krumm, B., 2002). Another innovative synthesis route involves the conversion of nitric oxide (NO) over palladium and iridium catalysts, which forms HNCO with high efficiency (Voorhoeve, R., & Trimble, L., 1978).

Molecular Structure Analysis

The molecular structure of this compound has been determined through various spectroscopic methods and X-ray crystallography. It consists of a linear arrangement of nitrogen, carbon, and oxygen atoms with the hydrogen atom attached to nitrogen. Detailed studies reveal precise interatomic distances and angles, providing insight into the reactivity and properties of HNCO (Evers, J. et al., 2018).

Chemical Reactions and Properties

This compound participates in a variety of chemical reactions, including nucleophilic attack, electrophilic addition, and cycloaddition reactions. It serves as a versatile reagent for the synthesis of five and six-membered heterocycles, demonstrating significant regiochemical control under mild conditions. Its ability to engage in [3+2]- and [3+3]-cycloaddition reactions exemplifies its versatility (Juana Du et al., 2014).

Physical Properties Analysis

This compound exhibits unique physical properties due to its molecular structure. It is a colorless, volatile substance with a pungent odor. The compound's thermal stability varies with its state (gas, liquid, or solid), influencing its storage and handling requirements.

Chemical Properties Analysis

The chemical properties of this compound are characterized by its reactivity towards various functional groups and its role in multicomponent reactions. It acts as an important C1 building block in isocyanide chemistry, including nucleophilic and electrophilic addition reactions. Its participation in multicomponent reactions, such as the Passerini and Ugi reactions, highlights its utility in synthesizing complex organic molecules with high efficiency and selectivity (Qiu, G., Ding, Q., & Wu, J., 2013).

Scientific Research Applications

  • Synthesis of Biologically Active Substances : Isocyanic acid is utilized in the synthesis of various biologically active substances and intermediates for organic synthesis (Sheludyakov, Shchubareva, & Golodov, 1993).

  • Air Pollution and Human Health : Studies have shown that this compound is an air pollutant impacting human health. Sources include biomass burning, smoking, and combustion engines. It has also been observed that secondary production of this compound in the atmosphere might occur through photochemical processes (Link et al., 2016).

  • Atmospheric Chemistry : Research in diverse field campaigns has provided insights into the atmospheric chemistry of this compound, including its sources, sinks, and potential for secondary production from photochemical reactions (Roberts et al., 2014).

  • Infrared Spectroscopy : The rotational structure of several bands of this compound has been analyzed using infrared spectroscopy, aiding in the understanding of molecular parameters (Reid, 1950).

  • Synthesis and Properties : Pure this compound has been prepared and studied for its thermal stability and potential existence of dimerized forms in different states (gas, liquid, solid) using spectroscopy and mass spectrometry (Fischer, Geith, Klapötke, & Krumm, 2002).

  • Health Impacts from Auto Emissions : this compound has been identified in automobile emissions, which is significant due to its potential to trigger health problems such as cataracts and rheumatoid arthritis (Pelley, 2014).

  • High Atmospheric Concentrations : Measurements in China have shown high atmospheric concentrations of this compound, suggesting significant secondary formation in urban areas (Wang et al., 2020).

  • Isocyanides in Organic Synthesis : Isocyanides have been used in the synthesis of polysubstituted pyrrolones and pyrrolidinediones, demonstrating the versatility of this compound derivatives in organic chemistry (Basso et al., 2009).

  • Interstellar Chemistry : this compound is involved in the chemistry of the Interstellar Medium, where it may contribute to the formation of complex organic species and prebiotic molecules (Canelo et al., 2021).

  • Reactions with Simple Radicals : Research has been conducted on the reactions of this compound with simple radicals, contributing to our understanding of its reactivity and potential applications (Wang Jun-min, 2008).

Mechanism of Action

Target of Action

Isocyanic acid (HNCO) primarily targets the propargyl radical (C3H3) . The interaction between HNCO and the propargyl radical is a key part of the reaction mechanism of HNCO .

Mode of Action

The reaction of HNCO with the propargyl radical can proceed via H-abstraction , leading to the C3H4 + NCO bimolecular products, or via addition , resulting in C4H4NO intermediates . The C4H4NO adducts formed can decompose to products or return to HNCO + C3H3 . The reverse decompositions are found to be dominant .

Biochemical Pathways

The chemistry of HNCO is governed by its partitioning between the gas and liquid phases, its weak acidity, its high solubility at pH above 5, and its electrophilic chemical behavior . The removal of HNCO from the atmosphere is thought to occur predominantly by dry deposition and by heterogeneous uptake followed by hydrolysis to NH3 and CO2 .

Pharmacokinetics

The rate constants for the reactions HNCO + C3H3 products and C4H4NO products increase with the increasing temperature in the 300-2000 K range at 760 Torr . The rate constant of HNCO + C3H3 products is about 8 orders of magnitude smaller than the value of HCHO + C3H3 products .

Result of Action

The reaction of HNCO with the propargyl radical leads to the formation of isopropyl aminocarbonyl (C4H4NO) . This compound can decompose to products or return to HNCO + C3H3 . In the human body, HNCO can react due to its electrophilic behavior with various nucleophilic functionalities through a reaction called protein carbamoylation . This protein modification can lead to toxicity .

Action Environment

The sources of HNCO include fossil fuel combustion, biomass burning, secondary photochemical production from amines and amides, cigarette smoke, and combustion of materials in the built environment . Environmental factors such as temperature and pressure influence the reaction rates of HNCO . Furthermore, the solubility of HNCO in water and non-polar solvents like n-octanol and tridecane has implications for multi-phase and membrane transport of HNCO .

properties

InChI

InChI=1S/CHNO/c2-1-3/h2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWIKHYCFFJSOEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=N)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CHNO
Record name isocyanic acid
Source Wikipedia
URL https://en.wikipedia.org/wiki/Isocyanic_acid
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9073884
Record name Isocyanic acid
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Molecular Weight

43.025 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

75-13-8
Record name Isocyanic acid
Source CAS Common Chemistry
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Record name Isocyanic acid
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Record name Isocyanic acid
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Record name Isocyanic acid
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Record name ISOCYANIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isocyanic acid
Reactant of Route 2
Isocyanic acid

Q & A

Q1: What are the major sources of isocyanic acid in the atmosphere?

A1: this compound (HNCO) is released into the atmosphere through various processes, both natural and anthropogenic. Biomass burning, including forest fires and agricultural residue burning, is a significant source of HNCO [, , , , ]. Additionally, vehicle emissions, particularly from diesel engines, contribute to HNCO levels in urban areas [, , , , ]. Other sources include tobacco smoke [, , , ], coal combustion [], and industrial processes like the urea-selective catalytic reduction (SCR) systems used to reduce nitrogen oxide emissions from diesel vehicles [, , ].

Q2: Can this compound be formed through secondary processes in the atmosphere?

A2: Yes, research suggests that this compound can be formed in the atmosphere through secondary photochemical reactions involving precursor compounds [, , , ]. For instance, amides like formamide, acetamide, and propanamide have been identified as potential precursors that can react under atmospheric conditions to produce HNCO [, ].

Q3: How does the thermal decomposition of urea contribute to this compound formation?

A3: The thermal decomposition of urea, a common additive in cigarettes and a component of SCR systems, is a significant source of HNCO. Studies have shown that nearly all urea in tobacco decomposes into HNCO during burning []. In SCR systems, urea is used to break down toxic nitrogen oxides, but HNCO is produced as an intermediate product [, ].

Q4: How do seasonal variations and agricultural practices affect HNCO levels?

A5: Seasonal variations in biomass burning activities, particularly agricultural residue burning, can lead to significant fluctuations in atmospheric HNCO concentrations. Studies have shown elevated HNCO levels during periods of wheat residue burning, highlighting the need to consider agricultural practices in air quality modeling and forecasting [].

Q5: What is the molecular formula, weight, and structure of this compound?

A6: this compound has the molecular formula HNCO and a molecular weight of 43.02 g/mol. Its structure consists of a hydrogen atom bonded to a nitrogen atom, which is double-bonded to a carbon atom. This carbon atom is, in turn, double-bonded to an oxygen atom [, , ].

Q6: How can spectroscopic techniques be used to characterize this compound?

A7: Several spectroscopic methods provide insights into the structure and properties of HNCO. Infrared (IR) spectroscopy has been instrumental in studying the hydrogen bonding interactions of HNCO with other molecules [, , ]. Raman spectroscopy, particularly stimulated Raman excitation coupled with photoacoustic detection (SRE-PARS), has enabled the observation of vibrational state mixing in HNCO []. Furthermore, photoelectron spectroscopy has been employed to study the electronic structure and bonding characteristics of HNCO and related compounds [].

Q7: What is the solubility of this compound in different solvents?

A8: this compound exhibits high solubility in water, attributed to its dissociation at physiological pH [, ]. Measurements have shown an intrinsic Henry's law solubility of 20 (±2) M atm−1 for HNCO in water at 298 K []. It also displays good solubility in polar solvents like n-octanol, with a solubility of 87±9 M atm−1 at 298 K. In contrast, its solubility in non-polar solvents like tridecane is much lower, measured at 1.7± 0.17 M atm−1 at 298 K [].

Q8: How does the pH of a solution affect the solubility and reactivity of HNCO?

A9: The solubility of HNCO in water is pH-dependent, with a pKa of 3.7± 0.1 at 298 K, indicating it acts as a weak acid []. At higher pH values, HNCO tends to dissociate into cyanate ion (NCO-), influencing its reactivity and potential for interaction with biological molecules [].

Q9: How does this compound react with amines, and what are the implications of this reactivity?

A10: this compound readily reacts with amine groups, a process known as carbamylation [, , ]. This reaction can modify proteins, altering their structure and function. For instance, HNCO can react with lysine residues in proteins to form homocitrulline, a modification linked to various health issues [, , , ].

Q10: What are the primary atmospheric sinks of this compound?

A11: The main removal mechanism for HNCO from the atmosphere is deposition, primarily onto surfaces [, ]. Although gas-phase reactions with hydroxyl radicals and photolysis occur, these processes are relatively slow compared to deposition, resulting in a longer atmospheric lifetime for HNCO [, ].

Q11: Why is this compound considered a potential health concern?

A12: this compound readily reacts with amine groups in biological systems, leading to protein carbamylation [, , ]. This modification can disrupt protein structure and function, potentially contributing to health problems such as atherosclerosis, cataracts, and rheumatoid arthritis [, ].

Q12: What are the known health effects of exposure to high levels of this compound?

A13: Although more research is needed to fully understand the long-term health consequences of chronic HNCO exposure, studies have linked elevated levels of homocitrulline, a carbamylation product, to an increased risk of cardiovascular disease, especially in smokers [].

Q13: How does the presence of this compound in cigarette smoke impact human health?

A15: this compound is a significant component of cigarette smoke, with estimated levels reaching up to 140 ppmv in mainstream smoke []. This exposure contributes to the overall carbamylation burden in smokers, potentially exacerbating the risk of cardiovascular disease and other health issues associated with smoking [, ].

Q14: What are the environmental implications of this compound released from agricultural burning?

A16: Agricultural burning, particularly of crop residues, releases significant amounts of HNCO into the atmosphere, contributing to air pollution and potential health risks []. It is crucial to implement sustainable agricultural practices, such as reducing reliance on open burning, to minimize these negative impacts.

Q15: How is this compound measured in the atmosphere?

A17: Sensitive analytical techniques are crucial for detecting and quantifying trace amounts of this compound in the atmosphere. Proton transfer reaction time-of-flight mass spectrometry (PTR-TOF-MS) has been successfully deployed to measure HNCO in ambient air, providing valuable data on its spatial and temporal distribution [, ]. Additionally, researchers have developed specialized negative-ion proton-transfer chemical ionization mass spectrometers to measure HNCO in complex matrices, such as smoke plumes and vehicle emissions [, ].

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